10,14-dioxa-1,8-diazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15),12-hexaene
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Overview
Description
Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole is a complex heterocyclic compound that features a fused ring system incorporating furan, oxazole, and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole typically involves multi-step reactions. One efficient method includes a cascade approach combining Knoevenagel condensation, Michael addition, and intramolecular cyclization in a one-pot system using ethanol as the solvent . This method allows for the formation of the fused ring system in a single step, making it a convenient and efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The one-pot synthesis method mentioned above could be adapted for industrial production with appropriate scaling and optimization.
Chemical Reactions Analysis
Types of Reactions
Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the fused ring system.
Scientific Research Applications
Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-d]pyrimidinone: Similar in structure but contains a pyrimidine ring instead of an oxazole ring.
Pyrrolo[2,3-d]pyrimidinone: Contains a pyrrole ring fused with a pyrimidine ring, differing from the oxazole and benzimidazole rings in Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole.
Uniqueness
Furo[2’,3’:4,5][1,3]oxazolo[3,2-a]benzimidazole is unique due to its specific combination of furan, oxazole, and benzimidazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
187091-68-5 |
---|---|
Molecular Formula |
C11H6N2O2 |
Molecular Weight |
198.181 |
InChI |
InChI=1S/C11H6N2O2/c1-2-4-8-7(3-1)12-11-13(8)10-9(15-11)5-6-14-10/h1-6H |
InChI Key |
WCMFKOUIMCAZME-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(O3)C=CO4 |
Synonyms |
Furo[2,3:4,5]oxazolo[3,2-a]benzimidazole(9CI) |
Origin of Product |
United States |
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